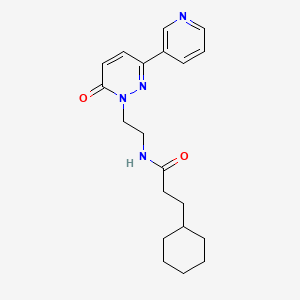![molecular formula C12H19BrO2 B2402328 Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate CAS No. 122699-68-7](/img/structure/B2402328.png)
Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(bromomethyl)bicyclo[211]hexane-1-carboxylate is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique structural features, which include a bicyclo[211]hexane core
Méthodes De Préparation
The synthesis of tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry. One efficient and modular approach to prepare 1,2-disubstituted bicyclo[2.1.1]hexane modules is through [2 + 2] cycloaddition reactions . This method allows for the creation of new building blocks that can be further derivatized through various transformations . Industrial production methods may involve scaling up these reactions using specialized equipment and optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cycloaddition Reactions: The bicyclo[2.1.1]hexane core can participate in cycloaddition reactions to form more complex structures.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and discovery.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as a reactive site for further chemical modifications, allowing the compound to interact with different biological pathways. The bicyclo[2.1.1]hexane core provides structural rigidity, which can influence the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane Derivatives: These compounds also feature a bicyclic core but with a different ring structure.
Bicyclo[2.2.1]heptane Derivatives: These compounds have a similar bicyclic structure but with different ring sizes and substituents.
The uniqueness of tert-butyl 4-(bromomethyl)bicyclo[211]hexane-1-carboxylate lies in its specific bicyclo[21
Propriétés
IUPAC Name |
tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrO2/c1-10(2,3)15-9(14)12-5-4-11(6-12,7-12)8-13/h4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMGNRZIQKXKAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(C1)(C2)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2402247.png)
![(6-Chloropyridin-3-yl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2402250.png)



![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol](/img/structure/B2402255.png)

![5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2402262.png)





